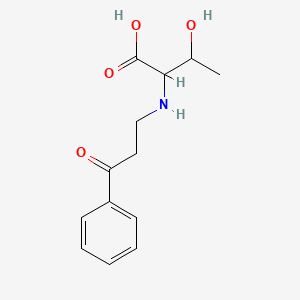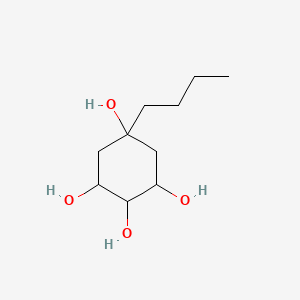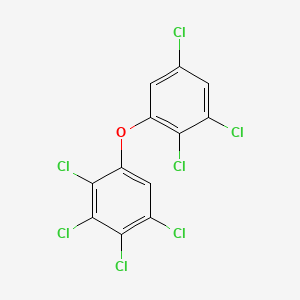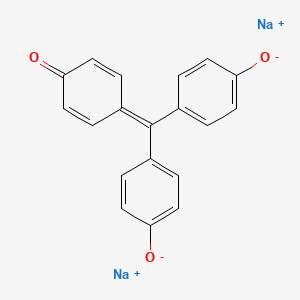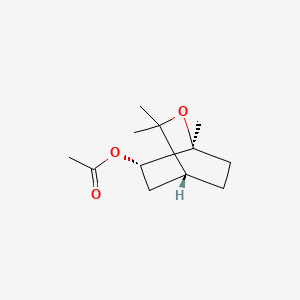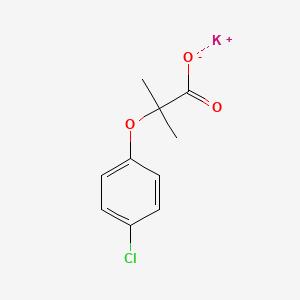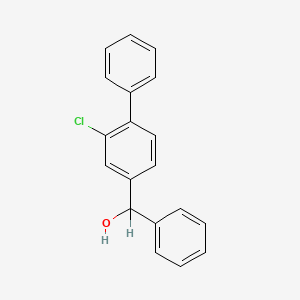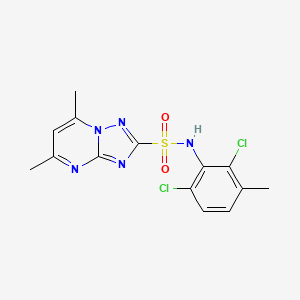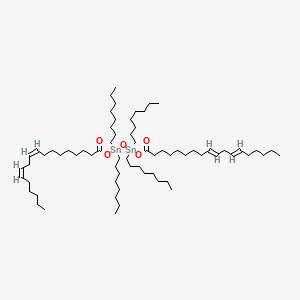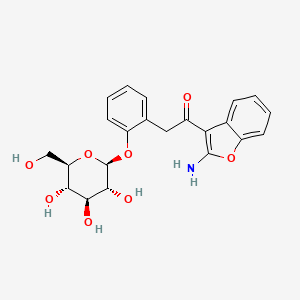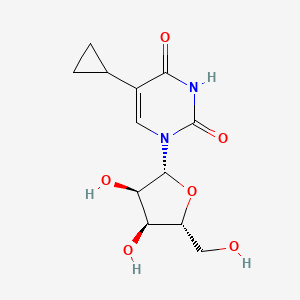
3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide is an organic compound that belongs to the class of phthalides. Phthalides are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phthalide core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and p-tolylacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, such as heating in the presence of a dehydrating agent, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide involves its interaction with specific molecular targets and pathways. The diethylamino group and the phthalide core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Dimethylamino)phenyl)-3-(p-tolyl)phthalide: Similar structure with a dimethylamino group instead of a diethylamino group.
3-(4-(Diethylamino)phenyl)-3-(m-tolyl)phthalide: Similar structure with a meta-tolyl group instead of a para-tolyl group.
3-(4-(Diethylamino)phenyl)-3-(p-chlorophenyl)phthalide: Similar structure with a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
3-(4-(Diethylamino)phenyl)-3-(p-tolyl)phthalide is unique due to the presence of the diethylamino group and the specific arrangement of the phenyl and p-tolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
84083-17-0 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C25H25NO2/c1-4-26(5-2)21-16-14-20(15-17-21)25(19-12-10-18(3)11-13-19)23-9-7-6-8-22(23)24(27)28-25/h6-17H,4-5H2,1-3H3 |
Clave InChI |
ITVGBYWULHOXRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
